molecular formula C17H28N2O3 B6767100 N-cyclopentyl-N'-(2-cyclopropyloxan-4-yl)butanediamide

N-cyclopentyl-N'-(2-cyclopropyloxan-4-yl)butanediamide

Cat. No.: B6767100
M. Wt: 308.4 g/mol
InChI Key: ASMFOBKFDVFDSK-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyclopropyloxan group, and a butanediamide backbone. Its distinct chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-cyclopropyloxan-4-yl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c20-16(18-13-3-1-2-4-13)7-8-17(21)19-14-9-10-22-15(11-14)12-5-6-12/h12-15H,1-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFOBKFDVFDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)NC2CCOC(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide typically involves multiple steps, starting with the preparation of the cyclopentyl and cyclopropyloxan intermediates. These intermediates are then coupled with a butanediamide precursor under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in various disease models.

    Industry: The compound could be used in the development of new materials, coatings, or other industrial applications, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide: This compound shares a similar butanediamide backbone but differs in its substituents, which can lead to different chemical and biological properties.

    N-Cyclopentyl-N-(1-cyclopropylethyl)-4-(2,4-dichlorophenoxy)butanamide:

Uniqueness

N-cyclopentyl-N’-(2-cyclopropyloxan-4-yl)butanediamide is unique due to its specific combination of cyclopentyl, cyclopropyloxan, and butanediamide groups. This unique structure imparts distinct chemical properties, making it a valuable compound for various research applications.

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